molecular formula C21H19FN2O2 B2561351 N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-29-3

N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2561351
CAS No.: 946246-29-3
M. Wt: 350.393
InChI Key: JDGFVWFTTJAELK-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine-3-carboxamide core substituted with a 3-fluoro-4-methylphenyl group at the amide nitrogen and a 2-methylbenzyl group at the pyridine N1 position. The fluorine atom and methyl groups on the aromatic rings likely influence electronic properties, lipophilicity, and intermolecular interactions.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-6-3-4-7-16(14)13-24-11-5-8-18(21(24)26)20(25)23-17-10-9-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGFVWFTTJAELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the desired dihydropyridine carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Dihydropyridine Carboxamide Family

Key Compounds:

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide

Pyridopyridazine Carboxamide Analog (EP 4 374 877 A2)

DM-28: N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrrole-3-carboxamide

Property Target Compound Bromo Analog Chloro Analog Pyridopyridazine Analog DM-28
Core Structure Dihydropyridine-3-carboxamide Dihydropyridine-3-carboxamide Dihydropyridine-3-carboxamide Pyridopyridazine carboxamide Dihydropyridine-pyrrole hybrid
Aromatic Substituents 3-Fluoro-4-methylphenyl, 2-methylbenzyl 3-Bromo-2-methylphenyl 3-Chloro-2-methylphenyl 3-Fluorophenyl, 5-methyl-2-(trifluoromethyl)furan 4,6-Dimethylpyridinone, 4-(trifluoromethyl)phenyl
Tautomerism Likely keto-amine (based on analogs) Keto-amine confirmed by XRD Keto-amine confirmed by XRD Not reported Not reported
Planarity Assumed planar (analogs show <10° dihedral) Dihedral: 8.38° between rings Structurally isostructural to bromo Rigid fused-ring system Likely less planar due to pyrrole moiety
Intermolecular Interactions Expected N–H⋯O H-bonds (analogous to bromo) N–H⋯O H-bonds form centrosymmetric dimers Similar H-bonding to bromo analog Not described Trifluoromethyl may enhance hydrophobic interactions
Synthetic Route Likely via amide coupling (inferred) Reflux with p-toluenesulfonic acid Similar to bromo analog Multi-step from piperidine derivatives Complex multi-step synthesis

Key Findings from Structural Analysis

  • Planarity and Conjugation : The dihydropyridine carboxamide core in bromo and chloro analogs adopts near-planar conformations (dihedral angle ~8°), stabilized by π-conjugation through the amide bridge . This likely enhances crystallinity and influences binding interactions in biological systems.
  • Halogen Effects : Bromo and chloro substituents participate in weak intermolecular interactions (e.g., halogen bonding), whereas fluorine’s smaller size and higher electronegativity may strengthen hydrogen bonds or alter solubility .
  • Tautomer Stability : XRD data confirms the keto-amine tautomer predominates in solid-state structures, critical for understanding reactivity and stability .

Comparison with Heterocyclic Variants

  • The trifluoromethyl group on the furan ring may enhance metabolic stability .
  • DM-28 : Incorporation of a pyrrole-carboxamide moiety and trifluoromethyl groups introduces steric bulk and hydrophobicity, likely altering pharmacokinetic profiles compared to the target compound .

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a fluorinated aromatic ring with a dihydropyridine core, which contributes to its diverse biological effects.

  • Molecular Formula: C21H19FN2O2
  • Molecular Weight: 350.393 g/mol
  • Purity: Typically 95% .

Synthesis

The compound is synthesized through multi-step organic reactions. A common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate, followed by cyclization and oxidation to yield the dihydropyridine carboxamide .

This compound exhibits its biological effects by interacting with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or alter receptor signaling pathways, leading to various therapeutic effects.

Pharmacological Potential

Research has indicated that derivatives of dihydropyridine compounds often exhibit significant pharmacological properties, including:

  • Antitumor Activity: Certain analogs have shown potent activity against cancer cell lines, demonstrating complete tumor stasis in xenograft models .
  • Enzyme Inhibition: The compound may act as a selective inhibitor for specific kinases, enhancing its potential as a therapeutic agent in cancer treatment .

Antitumor Activity

A study highlighted that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides exhibited potent antitumor effects in vitro and in vivo. One particular analogue demonstrated complete tumor stasis in a human gastric carcinoma model after oral administration .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds has shown that modifications at specific positions on the pyridine ring can significantly enhance potency and selectivity against target enzymes. For instance, substitution at the pyridine 3-position improved enzyme potency while enhancing aqueous solubility and kinase selectivity .

Comparative Analysis of Biological Activities

CompoundBiological ActivityReference
N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridinePotent Met kinase inhibitor
Analog 10Complete tumor stasis in xenograft model
N-(3-fluoro-4-methylphenyl)-1-(4-chlorophenyl)-2-oxo-1,2-dihydropyridineEnhanced antitumor activity

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